N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide
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Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of tipranavir, a related compound, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .Molecular Structure Analysis
The molecular structure of a related compound, 5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine, has been reported. It has an empirical formula of C10H5F6N3 and a molecular weight of 281.16 .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole .Scientific Research Applications
Synthesis and Material Science
N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide and related compounds have been explored in various scientific research contexts, especially in the synthesis of complex molecules and the development of materials with specific properties. For example, studies on the thermolysis of related compounds have led to the formation of nitrile ylides, which dimerize to produce diazaoctatrienes, naphthyridines, and dihydroisoquinolines. Such reactions are pivotal for synthesizing complex heterocyclic compounds that could have applications in material science, pharmaceuticals, and organic electronics (Burger, Goth, Einhellig, & Gieren, 1981).
Catalysis and Chemical Reactions
The site-directed anchoring of naphthyridine-functionalized N-heterocyclic carbene on a metal platform has been investigated, providing insights into carbene-transfer reactions from ethyl diazoacetate. This research has implications for the development of new catalysts and catalytic processes in organic synthesis (Saha, Ghatak, Sinha, Rahaman, & Bera, 2011).
Polymer Science
Novel organosoluble fluorinated polyimides derived from compounds containing the trifluoromethyl group have shown significant potential in creating materials with low moisture absorption, low dielectric constants, and excellent thermal stability. Such properties are crucial for applications in electronics, aerospace, and other high-performance materials sectors (Chung & Hsiao, 2008).
Coordination Chemistry
Research into Cu(I) and Pb(II) complexes involving naphthyridine derivatives has expanded our understanding of coordination chemistry, including the synthesis, structure, and spectroscopy of such complexes. This work contributes to the broader field of inorganic chemistry, offering insights into the geometric conversion and potential applications in catalysis and material design (Gan, Chi, Mu, Yao, Quan, Li, Bian, Chen, & Fu, 2011).
Optical Materials and Fluorescence
The development of highly soluble fluorinated polyimides based on asymmetric bis(ether amine) structures, including the trifluoromethyl group, highlights the role of such compounds in creating optical materials with low dielectric constants, high transparency, and excellent thermal stability. These materials' properties are beneficial for advanced electronic and photonic applications (Chung, Lee, Lin, & Hsiao, 2009).
Properties
IUPAC Name |
N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F6N4O/c1-30(29-16(31)10-3-2-8(19)6-12(10)20)14-5-4-9-11(17(21,22)23)7-13(18(24,25)26)27-15(9)28-14/h2-7H,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLKVYGLOZMFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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